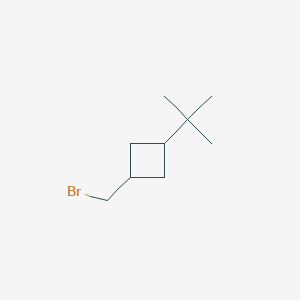

1-(Bromomethyl)-3-tert-butylcyclobutane

Description

1-(Bromomethyl)-3-tert-butylcyclobutane (C₉H₁₇Br) is a brominated cyclobutane derivative characterized by a bromomethyl (-CH₂Br) substituent and a bulky tert-butyl (-C(CH₃)₃) group at positions 1 and 3 of the cyclobutane ring, respectively. Its structural features include:

Properties

IUPAC Name |

1-(bromomethyl)-3-tert-butylcyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-9(2,3)8-4-7(5-8)6-10/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVGNHAHUFMEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-tert-butylcyclobutane typically involves the bromination of 3-tert-butylcyclobutanemethanol. This reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the alcohol to the bromide .

Industrial Production Methods: In an industrial setting, the production of 1-(Bromomethyl)-3-tert-butylcyclobutane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-tert-butylcyclobutane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.

Elimination: Alkenes.

Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-3-tert-butylcyclobutane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-3-tert-butylcyclobutane exerts its effects is primarily through nucleophilic substitution reactionsThis reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Thermal Stability : Bulky substituents may improve thermal stability, contrasting with strained or halogen-dense compounds (e.g., 3-(Bromomethyl)cyclobutyl bromide), which may decompose under heat .

Biological Activity

1-(Bromomethyl)-3-tert-butylcyclobutane (CAS No. 2287279-10-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on current research findings.

1-(Bromomethyl)-3-tert-butylcyclobutane is characterized by its unique cyclobutane structure, which can influence its reactivity and interactions with biological systems. The presence of the bromomethyl group enhances its electrophilic character, making it a useful intermediate in organic synthesis.

Synthesis

The synthesis of 1-(Bromomethyl)-3-tert-butylcyclobutane typically involves bromination of the corresponding tert-butylcyclobutane derivative. The general synthetic route includes:

- Starting Material : tert-Butylcyclobutane

- Reagents : N-bromosuccinimide (NBS) as the brominating agent.

- Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent such as carbon tetrachloride.

Antimicrobial Properties

Recent studies have indicated that 1-(Bromomethyl)-3-tert-butylcyclobutane exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that 1-(Bromomethyl)-3-tert-butylcyclobutane possesses cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: 25 µM

- A549: 30 µM

These findings indicate potential for further development as an anticancer therapeutic.

Anti-inflammatory Effects

Preliminary research suggests that this compound may also exhibit anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 when administered in appropriate doses.

The biological activity of 1-(Bromomethyl)-3-tert-butylcyclobutane can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : Interaction with specific cellular receptors could modulate signaling pathways related to inflammation and apoptosis.

- DNA Interaction : Similar compounds have been shown to intercalate into DNA, potentially disrupting replication processes.

Case Studies

Several case studies highlight the therapeutic potential of 1-(Bromomethyl)-3-tert-butylcyclobutane:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported the synthesis and testing of various derivatives of this compound, demonstrating enhanced antibacterial activity through structural modifications.

- Cancer Cell Line Study : Research conducted at a leading cancer institute showed that the compound effectively inhibited tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent.

- Inflammatory Disease Model : In a recent animal study, administration of the compound significantly reduced symptoms in models of rheumatoid arthritis, indicating its anti-inflammatory capabilities.

Q & A

Q. Basic

- <sup>1</sup>H NMR : The bromomethyl group (-CH2Br) appears as a triplet (~δ 3.4–3.8 ppm) due to coupling with adjacent protons. The tert-butyl protons resonate as a singlet (~δ 1.2 ppm) .

- <sup>13</sup>C NMR : The brominated carbon (C-Br) is deshielded (~δ 30–35 ppm), while the tert-butyl carbons appear at ~δ 25–28 ppm.

- IR spectroscopy : C-Br stretching vibrations occur at ~500–650 cm<sup>-1</sup>.

Advanced : High-resolution MS (HRMS) or X-ray crystallography resolves structural ambiguities, particularly for stereoisomers in cyclobutane derivatives .

How can computational chemistry aid in predicting the stability and reactivity of this compound?

Q. Advanced

- DFT calculations : Model the cyclobutane ring’s strain energy (~110 kJ/mol for unsubstituted cyclobutane) and assess how tert-butyl substitution redistributes strain.

- Transition state analysis : Predicts regioselectivity in substitution reactions by mapping steric and electronic barriers (e.g., Gaussian or ORCA software) .

- Solvent effects : COSMO-RS simulations optimize solvent choices for reactions or crystallization .

Data contradiction note : Conflicting literature on reaction yields may arise from unaccounted solvent polarity or temperature effects—validate with controlled replicates .

What are the challenges in purifying 1-(Bromomethyl)-3-tert-butylcyclobutane, and how can they be addressed?

Q. Basic

- Volatility : Low molecular weight brominated compounds may evaporate under vacuum. Use low-temperature rotary evaporation.

- Byproducts : Co-eluting tert-butyl derivatives require gradient chromatography (silica gel, hexane/EtOAc).

Q. Advanced :

- HPLC-MS : Resolves trace impurities (e.g., dehydrobromination products).

- Recrystallization : Use pentane/ether mixtures to exploit differences in solubility between brominated and hydroxylated byproducts .

How does the cyclobutane ring’s strain influence its stability under thermal or acidic conditions?

Q. Advanced

- Thermal decomposition : Cyclobutane’s angle strain (~90° vs. 109.5° for sp<sup>3</sup> carbons) promotes ring-opening at >100°C. Monitor via TGA-DSC.

- Acid sensitivity : The tert-butyl group’s electron-donating effect slightly stabilizes the ring, but strong acids (H2SO4) can protonate the bromomethyl group, leading to elimination (HBr release). Mitigate with buffered conditions .

What strategies resolve contradictions in literature data regarding optimal bromination conditions?

Q. Advanced

- Design of Experiments (DoE) : Systematically vary temperature, solvent, and reagent stoichiometry to identify robust conditions.

- In situ monitoring : Use ReactIR or <sup>19</sup>F NMR (if fluorinated analogs are studied) to track reaction progress in real time .

- Meta-analysis : Cross-reference patents (e.g., ) and academic reports to identify consensus protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.